molecular formula C12H8Cl2O2S B13573242 2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride

2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride

Cat. No.: B13573242
M. Wt: 287.2 g/mol
InChI Key: PMQSCJHOTJQALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride is an organic compound with the molecular formula C12H8ClO2S It is a derivative of biphenyl, where a chlorine atom is substituted at the 2-position and a sulfonyl chloride group is attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride typically involves the chlorination of biphenyl followed by sulfonation. One common method involves the reaction of 2-chlorobiphenyl with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 4-position. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure high selectivity.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can further improve the reaction rate and selectivity. The final product is typically purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The chlorine atom on the biphenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group under specific conditions, such as using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group in the presence of a base like pyridine.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used to introduce additional functional groups onto the biphenyl ring.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to reduce the sulfonyl chloride group.

Major Products Formed

    Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.

    Sulfonates: Formed by the reaction of the sulfonyl chloride group with alcohols.

    Functionalized Biphenyls: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Industrial Chemistry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis. The chlorine atom on the biphenyl ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-[1,1’-biphenyl]-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    4-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride: Isomer with the sulfonyl chloride group at the 2-position and chlorine at the 4-position.

    2,4-Dichloro-[1,1’-biphenyl]: Contains two chlorine atoms on the biphenyl ring without the sulfonyl chloride group.

Uniqueness

2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the biphenyl ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The compound’s ability to undergo both nucleophilic and electrophilic reactions makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C12H8Cl2O2S

Molecular Weight

287.2 g/mol

IUPAC Name

3-chloro-4-phenylbenzenesulfonyl chloride

InChI

InChI=1S/C12H8Cl2O2S/c13-12-8-10(17(14,15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

PMQSCJHOTJQALY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.